molecular formula C6H9N3 B12857919 (S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine

(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine

Cat. No.: B12857919
M. Wt: 123.16 g/mol
InChI Key: MQFKXEBZRMCXCH-YFKPBYRVSA-N
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Description

(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine is a heterocyclic compound that features a fused pyrrole and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine typically involves the annulation of an imidazole ring to a pyrrole ring. One common method includes the reaction of a suitable diamine with an appropriate ketone under controlled conditions. For example, a solution of ethyl trifluoropyruvate and a methyl ketone in 1,4-dioxane can be reacted with a diamine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like 1,4-dioxane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s stability and reactivity make it useful in material science, particularly in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrrolo[1,2-a]imidazoles: These compounds share a similar fused ring structure but differ in the degree of saturation.

    Tetrahydropyrrolo[1,2-a]imidazoles: These are more saturated derivatives with different reactivity and properties.

    Perhydropyrrolo[1,2-a]imidazoles: Fully saturated compounds with distinct biological activities.

Uniqueness

(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

InChI

InChI=1S/C6H9N3/c7-5-3-6-8-1-2-9(6)4-5/h1-2,5H,3-4,7H2/t5-/m0/s1

InChI Key

MQFKXEBZRMCXCH-YFKPBYRVSA-N

Isomeric SMILES

C1[C@@H](CN2C1=NC=C2)N

Canonical SMILES

C1C(CN2C1=NC=C2)N

Origin of Product

United States

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